molecular formula C14H14ClFN8 B12373945 5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

Cat. No.: B12373945
M. Wt: 348.76 g/mol
InChI Key: PDOQBOJDRPLBQU-MRVPVSSYSA-N
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Description

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a pyrimidine core substituted with various functional groups, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

The synthesis of 5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate precursors to form the pyrimidine ring.

    Introduction of the chloro group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Substitution reactions:

    Final coupling: The final step involves coupling the substituted pyrimidine with the desired amine to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and signaling pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may act as an inhibitor of the Janus kinase (Jak) pathway, which is involved in various cellular processes, including cell growth and immune response .

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H14ClFN8

Molecular Weight

348.76 g/mol

IUPAC Name

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m1/s1

InChI Key

PDOQBOJDRPLBQU-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@H](C)C3=NC=C(C=N3)F

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F

Origin of Product

United States

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